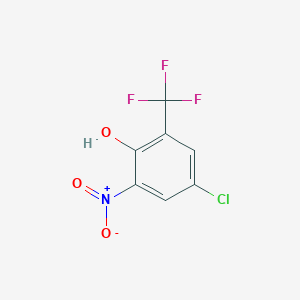

2,6-Bis-trifluoromethyl-benzoic acid ethyl ester, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

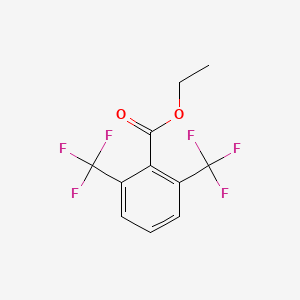

2,6-Bis(trifluoromethyl)benzoic acid is an organic compound used as an intermediate in synthesis . It is also used as a pharmaceutical intermediate and organic intermediate in chemical synthesis . The compound has a molecular weight of 258.12 .

Molecular Structure Analysis

The molecular formula of 2,6-Bis(trifluoromethyl)benzoic acid is C9H4F6O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

C9H4F6O2 C_9H_4F_6O_2 C9H4F6O2

and a molecular weight of 258.12 g/mol , is a versatile chemical used in various fields of research .Organic Synthesis Intermediate

Ethyl 2,6-bis(trifluoromethyl)benzoate is primarily used as an intermediate in organic synthesis. Its unique structure allows for the introduction of trifluoromethyl groups into other compounds, which can significantly alter their chemical and physical properties, such as volatility, lipophilicity, and metabolic stability .

Pharmaceutical Research

In pharmaceutical research, this compound serves as an intermediate for the synthesis of more complex molecules. The trifluoromethyl groups are particularly valuable in medicinal chemistry, as they can improve the drug’s potency, selectivity, and metabolic stability .

Material Science

The compound’s ability to introduce fluorinated groups makes it valuable in material science. It can be used to synthesize fluorinated polymers and coatings, which often exhibit enhanced thermal stability, chemical resistance, and unique dielectric properties .

Agrochemical Development

Similar to its applications in pharmaceuticals, Ethyl 2,6-bis(trifluoromethyl)benzoate is used in the development of agrochemicals. The introduction of fluorinated groups can lead to agrochemicals with improved activity, selectivity, and environmental stability .

Catalyst Design

Researchers utilize this compound in the design of catalysts. The fluorinated groups can influence the electronic properties of catalysts, potentially leading to more efficient and selective catalytic processes .

Analytical Chemistry

In analytical chemistry, Ethyl 2,6-bis(trifluoromethyl)benzoate can be used as a standard or reference compound in various spectroscopic and chromatographic techniques, aiding in the identification and quantification of similar compounds .

Environmental Science

This compound is also relevant in environmental science, where it can be used to study the behavior of fluorinated compounds in the environment, including their transport, degradation, and potential bioaccumulation .

Safety and Handling Research

Lastly, the safety data sheet of Ethyl 2,6-bis(trifluoromethyl)benzoate provides insights into proper handling, storage, and disposal practices, which is crucial for conducting safe and responsible scientific research .

Safety and Hazards

2,6-Bis(trifluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

C11H8F6O2C_{11}H_{8}F_{6}O_{2}C11H8F6O2

. This compound is used as an organic intermediate in synthesis . Here, we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action

It’s known that many compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Mode of Action

The trifluoromethyl group is known to influence the properties of many pharmaceuticals, enhancing their lipophilicity and metabolic stability .

Biochemical Pathways

Compounds containing the trifluoromethyl group are known to interact with various biochemical pathways, influencing a range of biological processes .

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can influence their adme properties .

Result of Action

Compounds containing the trifluoromethyl group have been found to exhibit a range of biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can influence the action of many chemical compounds .

properties

IUPAC Name |

ethyl 2,6-bis(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c1-2-19-9(18)8-6(10(12,13)14)4-3-5-7(8)11(15,16)17/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRCILWTRIADIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,6-bis(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.